2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
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Overview
Description
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are used for esterification and amidation reactions.
Major Products
Oxidation: 2-[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid.
Reduction: Dihydro-2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in microorganisms. Additionally, it may interact with inflammatory mediators, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic Acid: Similar structure but lacks the thiazole ring.
Thiazole-4-acetic Acid: Contains the thiazole ring but lacks the methoxyphenyl group.
Uniqueness
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is unique due to the presence of both the methoxyphenyl group and the thiazole ring. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCPUCDQWQRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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